Benzaldehyde, 2-hydroxy-5-methyl-3-[(4-methyl-1-piperazinyl)methyl]-
Description
This compound is a benzaldehyde derivative featuring a hydroxyl group at position 2, a methyl group at position 5, and a 4-methylpiperazinylmethyl substituent at position 2. Such structural features are often leveraged in medicinal chemistry for receptor targeting or solubility modulation.
Properties
IUPAC Name |
2-hydroxy-5-methyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-7-12(14(18)13(8-11)10-17)9-16-5-3-15(2)4-6-16/h7-8,10,18H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQKBGRALSTILZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=O)O)CN2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434970 | |
| Record name | Benzaldehyde, 2-hydroxy-5-methyl-3-[(4-methyl-1-piperazinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155454-68-5 | |
| Record name | Benzaldehyde, 2-hydroxy-5-methyl-3-[(4-methyl-1-piperazinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-hydroxy-5-methyl-3-[(4-methyl-1-piperazinyl)methyl]- typically involves multi-step organic reactions. One common method starts with the preparation of 2-hydroxy-5-methylbenzaldehyde, which can be synthesized through the oxidation of 2-hydroxy-5-methylbenzyl alcohol using oxidizing agents such as chromium trioxide or potassium permanganate.
Next, the piperazinylmethyl group is introduced through a nucleophilic substitution reaction. This involves reacting 2-hydroxy-5-methylbenzaldehyde with 4-methylpiperazine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ safer and more environmentally friendly oxidizing agents and solvents to comply with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2-hydroxy-5-methyl-3-[(4-methyl-1-piperazinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-hydroxy-5-methylbenzoic acid.
Reduction: 2-hydroxy-5-methylbenzyl alcohol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
Benzaldehyde, 2-hydroxy-5-methyl-3-[(4-methyl-1-piperazinyl)methyl]- has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-hydroxy-5-methyl-3-[(4-methyl-1-piperazinyl)methyl]- involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds with biological macromolecules, affecting their function. The piperazinylmethyl group can interact with receptors or enzymes, modulating their activity. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with analogs:
Key Observations:
- Target Compound vs. Bromine’s electron-withdrawing nature may reduce reactivity compared to the hydroxyl group.
- Target vs. ACI-INT-914 : The sulfonyl group in ACI-INT-914 enhances electron-withdrawing effects, possibly stabilizing the molecule against metabolic degradation. Ethoxy at position 2 further modifies solubility.
- Target vs. 3,4,5-Trimethoxy Benzaldehyde : Methoxy groups in the latter enhance volatility, making it effective in insect communication (e.g., whitefly antennal responses). The absence of a piperazinyl group limits its pharmacological utility.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing 2-hydroxy-5-methyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde?
- Methodology :
- Molecular design tools : Use software like Discovery Studio (DS) to model reaction pathways and optimize substituent placement. For example, benzaldehyde derivatives can be synthesized via Mannich reactions or alkylation of the piperazinylmethyl group, guided by computational predictions of regioselectivity .
- Electrosynthesis : Optimize electrochemical conditions (e.g., electrolyte concentration, current strength) using radial basis function (RBF) neural networks and genetic algorithms (GA) to enhance yield and selectivity, as demonstrated in methyl benzaldehyde synthesis .
Q. How is the crystal structure of this compound validated, and what software is used for visualization?
- Methodology :
- Single-crystal X-ray diffraction : Employ the WinGX suite for data refinement and ORTEP-3 for generating thermal ellipsoid plots to visualize bond lengths and angles .
- Cross-validation : Compare experimental crystallographic data (e.g., unit cell parameters) with computational models to resolve ambiguities in substituent orientation .
Q. What safety protocols should be followed when handling this compound?
- Methodology :
- Hazard mitigation : Based on structurally similar compounds (e.g., 4-[(4-methylpiperazinyl)methyl]benzoic acid dihydrochloride), use PPE (gloves, goggles), avoid inhalation, and work in ventilated areas. Refer to safety data sheets (SDS) for acute toxicity (H302, H315) and respiratory irritation (H335) protocols .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing the 3-[(4-methyl-1-piperazinyl)methyl] substituent be addressed?
- Methodology :
- Regioselective synthesis : Use NMR-guided reaction monitoring (e.g., ¹H-NMR at 400 MHz in CDCl₃) to track intermediate formation. For example, observe chemical shifts at δ 2.30–3.75 ppm for piperazinylmethyl protons, ensuring correct regiochemistry .
- Catalytic optimization : Test Lewis acids (e.g., Mn(III)) in electrosynthesis to direct substituent placement, balancing steric and electronic effects .
Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
- Methodology :
- Data triangulation : Compare experimental NMR (e.g., aromatic protons at δ 6.32–6.67 ppm) and crystallographic bond lengths with density functional theory (DFT) simulations .
- Error analysis : Identify systematic biases (e.g., solvent effects in NMR) and recalibrate computational parameters (e.g., basis sets in DFT) to align with empirical results .
Q. What strategies are effective for optimizing electrochemical synthesis conditions to maximize yield?
- Methodology :
- Machine learning : Train RBF neural networks with parameters like xylene concentration and sulfuric acid strength to predict isomer ratios (e.g., ortho/meta/para). Use GA to iteratively refine these parameters, targeting >95% current efficiency .
- In situ monitoring : Implement ultrasonic electrosynthesis to enhance mass transfer and reduce side reactions, as validated in methyl benzaldehyde production .
Data Interpretation and Validation
Q. How can researchers validate the purity of this compound when commercial standards are unavailable?
- Methodology :
- Multi-technique analysis : Combine HPLC (≥97% purity criteria), high-resolution mass spectrometry (HRMS), and differential scanning calorimetry (DSC) to confirm melting points (e.g., 187–190°C for related piperazinyl derivatives) .
- Cross-lab replication : Share samples with independent labs to verify reproducibility of spectral data (e.g., ¹H-NMR, IR) .
Q. What computational models are suitable for predicting the compound’s reactivity in biological systems?
- Methodology :
- Molecular docking : Use Discovery Studio to simulate interactions with biological targets (e.g., enzymes), focusing on the benzaldehyde core’s electrophilicity and the piperazinyl group’s hydrogen-bonding potential .
- ADMET profiling : Predict absorption/distribution using logP values and polar surface area (PSA) calculations, validated against in vitro assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
